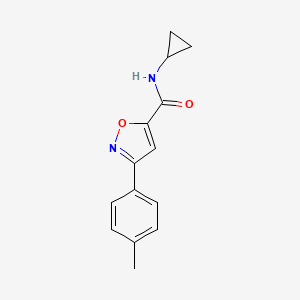![molecular formula C16H28N2O3 B7511017 N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.
Mecanismo De Acción
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide has been found to act as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor). The NOP receptor is a G-protein coupled receptor that is involved in the regulation of pain perception, stress response, and reward pathways. By blocking the NOP receptor, N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide has been found to reduce pain perception and inflammation.
Biochemical and Physiological Effects:
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide has been found to exhibit potent analgesic and anti-inflammatory effects in various animal models. It has been shown to reduce pain perception and inflammation in a dose-dependent manner. Additionally, it has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide is its potent analgesic and anti-inflammatory properties. This makes it a valuable tool for studying the mechanisms of pain perception and inflammation. However, one of the limitations of N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide is its selectivity for the NOP receptor. This limits its potential use in studying other pain and inflammation pathways.
Direcciones Futuras
There are several future directions for the research on N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide. One potential direction is the development of more selective NOP receptor antagonists. This could lead to the development of more effective and safer analgesics and anti-inflammatory agents. Additionally, there is a need for further studies to elucidate the mechanisms of action of N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide and its potential use in the treatment of neurological disorders. Overall, the research on N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide holds great promise for the development of novel therapeutics for the treatment of pain, inflammation, and neurological disorders.
Métodos De Síntesis
The synthesis of N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide involves the reaction between 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylic acid and oxalyl chloride, followed by the reaction with N,N-dimethylformamide dimethyl acetal. The final product is obtained by the reaction of the intermediate with ammonia.
Aplicaciones Científicas De Investigación
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, it has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-16(2,3)15(20)18-8-4-13(5-9-18)17-14(19)12-6-10-21-11-7-12/h12-13H,4-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMASEKBZLBTZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)


![N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)



![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)

![N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)
![Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)


